molecular formula C12H14N2O4S B5186385 3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide

3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B5186385
M. Wt: 282.32 g/mol
InChI Key: VKAMOAUMVIJFKE-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrolidinone ring attached to a benzenesulfonamide moiety, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylbenzenesulfonamide with 2,5-dioxopyrrolidin-1-yl acetamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as toluene and may require the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)10-5-3-4-9(8-10)14-11(15)6-7-12(14)16/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAMOAUMVIJFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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